molecular formula C19H13N3O B2553027 (5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one CAS No. 356568-68-8

(5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one

Cat. No.: B2553027
CAS No.: 356568-68-8
M. Wt: 299.333
InChI Key: ZYXCOUHVQCMJNH-OQKWZONESA-N
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Description

(5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one is a complex organic compound with a unique structure that combines a naphthalene moiety with a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one typically involves the condensation of 2-naphthylhydrazine with 5,8-dihydroquinolin-8-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine-substituted quinolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

(5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one is unique due to its combination of a naphthalene moiety with a quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(naphthalen-2-yldiazenyl)quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c23-18-10-9-17(16-6-3-11-20-19(16)18)22-21-15-8-7-13-4-1-2-5-14(13)12-15/h1-12,23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYHCRUIFZOAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=NC3=C4C=CC=NC4=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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